3,5-Dichloro-N-Fmoc-L-phenylalanine

Description

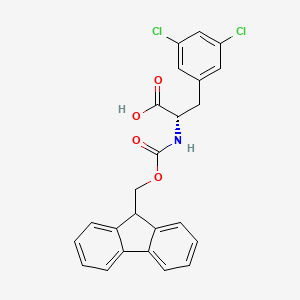

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(3,5-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19Cl2NO4/c25-15-9-14(10-16(26)12-15)11-22(23(28)29)27-24(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12,21-22H,11,13H2,(H,27,30)(H,28,29)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHPXJGYPMHWRP-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC(=C4)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC(=C4)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Dichloro L Phenylalanine Derivatives

Stereoselective Synthesis of L-Phenylalanine Scaffolds

The creation of the L-phenylalanine scaffold with the correct stereochemistry at the alpha-carbon is a fundamental prerequisite for the synthesis of its derivatives. Several methodologies have been developed to achieve high enantioselectivity.

One prominent approach involves the asymmetric hydrogenation of prochiral precursors like acetamidoacrylate derivatives. This method has been successfully employed for the synthesis of various L-phenylalanine analogues. nih.gov The reaction typically utilizes chiral rhodium or nickel catalysts, such as those incorporating ligands like TangPhos, to achieve high conversions and enantiomeric excesses (ee). nih.govrsc.orgnih.gov

Another powerful strategy is the rhodium-catalyzed asymmetric arylation of dehydroalanine (B155165) derivatives. acs.orgmdpi.comacs.org This method allows for the direct and enantioselective introduction of the phenyl group. The use of chiral ligands is paramount in guiding the stereochemical outcome of the reaction.

Enzymatic approaches offer a highly specific and environmentally benign alternative for synthesizing L-phenylalanine and its analogues. nih.govacs.orgmdpi.comnih.govportlandpress.comnih.gov Phenylalanine ammonia (B1221849) lyases (PALs), for instance, can catalyze the asymmetric addition of ammonia to cinnamic acid derivatives to produce L-phenylalanine. nih.gov Enzyme engineering and the use of multi-enzymatic cascade processes have further expanded the scope and efficiency of these biocatalytic methods. nih.govmdpi.com

| Method | Catalyst/Enzyme | Precursor | Key Features |

| Asymmetric Hydrogenation | Chiral Rhodium or Nickel catalysts (e.g., with TangPhos) | Acetamidoacrylate derivatives | High conversion and enantioselectivity. |

| Rh-catalyzed Asymmetric Arylation | Chiral Rhodium complexes | Dehydroalanine derivatives | Direct and enantioselective introduction of the aryl group. |

| Enzymatic Synthesis | Phenylalanine Ammonia Lyase (PAL) | Cinnamic acid derivatives | High stereospecificity, mild reaction conditions. |

Regioselective Halogenation Strategies for Introducing Dichloro-Substituents on the Phenyl Ring

The introduction of two chlorine atoms specifically at the 3 and 5 positions of the phenyl ring of L-phenylalanine presents a significant synthetic challenge due to the directing effects of the amino acid side chain.

Precursor Synthesis and Halogenation Reactions

Direct dichlorination of L-phenylalanine often leads to a mixture of isomers, with the 4- and 2-positions being more activated towards electrophilic substitution. Therefore, a common strategy involves the halogenation of a suitable precursor where the desired regioselectivity can be better controlled. While a direct and high-yielding synthesis for 3,5-dichloro-L-phenylalanine is not extensively documented, analogous syntheses of other di-substituted phenylalanines, such as 3,4-dichloro-L-phenylalanine, are known.

The synthesis of halogenated tyrosine derivatives can also provide insights. For example, the synthesis of 3,5-difluorotyrosine (B1604624) has been achieved from 2,6-difluorophenol (B125437) through an enzymatic process. A similar strategy, starting from 2,6-dichlorophenol, could potentially be adapted for the synthesis of 3,5-dichloro-L-phenylalanine, although this remains to be demonstrated.

Optimization of Reaction Conditions and Reagents for Dichlorination

Achieving the desired 3,5-dichlorination pattern necessitates careful optimization of the halogenating agent and reaction conditions. The amino and carboxyl groups of the phenylalanine precursor are typically protected to prevent side reactions and to influence the regiochemical outcome of the electrophilic aromatic substitution.

Common chlorinating agents include chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS). The choice of solvent can also play a critical role in modulating the reactivity and selectivity of the chlorination reaction. Lewis acid catalysts, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), are often employed to activate the chlorinating agent.

For a deactivated ring system, which would be the case after the introduction of the first chlorine atom, forcing conditions might be necessary to introduce the second chlorine atom. The challenge lies in directing this second substitution to the 5-position while avoiding other possible isomers.

N-alpha-Fmoc Protection in the Synthesis of Amino Acid Building Blocks

The final step in the synthesis of the target compound is the protection of the alpha-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is widely used in solid-phase peptide synthesis due to its stability under acidic and basic conditions and its facile removal with a mild base, typically piperidine (B6355638).

The standard procedure for the Fmoc protection of an amino acid involves the reaction of the amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base, such as sodium carbonate or N,N-diisopropylethylamine (DIPEA), in a suitable solvent system like a mixture of dioxane and water or dichloromethane.

A general procedure for the Fmoc protection of L-phenylalanine is as follows: L-phenylalanine is dissolved in an aqueous solution of a base, and then a solution of Fmoc-Cl or Fmoc-OSu in an organic solvent is added. The reaction mixture is stirred until the reaction is complete. The Fmoc-protected amino acid is then isolated by acidification and extraction.

| Reagent | Base | Solvent | Typical Yield |

| Fmoc-Cl | Sodium Carbonate | Dioxane/Water | High |

| Fmoc-OSu | DIPEA | Dichloromethane | High |

This protected and dichlorinated phenylalanine derivative is then ready for use as a building block in the synthesis of peptides with modified properties.

Advanced Peptide and Protein Synthesis Strategies Incorporating 3,5 Dichloro N Fmoc L Phenylalanine

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Protected 3,5-Dichlorophenylalanine

Solid-Phase Peptide Synthesis (SPPS) using the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the most common method for creating synthetic peptides. nih.govwpmucdn.com The process involves the sequential addition of N-α-Fmoc-protected amino acids to a growing peptide chain that is anchored to an insoluble polymer resin. wpmucdn.combiosynth.com The use of 3,5-Dichloro-N-Fmoc-L-phenylalanine in this workflow requires special consideration due to its steric hindrance and the electron-deficient nature of its aromatic ring.

Optimization of Coupling Efficiencies for Sterically Hindered or Electron-Deficient Amino Acids

The formation of a peptide bond between the carboxyl group of an incoming amino acid and the free amine of the resin-bound peptide is a critical step in SPPS. For sterically hindered or electron-deficient amino acids like 3,5-dichlorophenylalanine, this coupling reaction can be sluggish and inefficient. The bulky chlorine atoms can physically obstruct the approach of the activated carboxyl group to the terminal amine, while the electron-withdrawing effect of the halogens deactivates the carboxyl group, making it less reactive.

To overcome these challenges, highly efficient coupling reagents are necessary. Standard carbodiimide (B86325) reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) may not be sufficient. iris-biotech.depeptide.com More potent activating agents, typically based on phosphonium (B103445) or aminium/uronium salts, are preferred. iris-biotech.de

Commonly used high-efficiency coupling reagents include:

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent known for its high reactivity.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): An aminium salt that has become a standard for difficult couplings due to its superior performance. iris-biotech.de

COMU® ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A modern uronium salt reagent that is highly reactive and has good solubility. iris-biotech.de

PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): This reagent is particularly effective for coupling sterically demanding amino acids, including N-methylated and α,α-disubstituted variants. peptide.comresearchgate.net

The choice of reagent can significantly impact the yield and purity of the final peptide. Research on other hindered amino acids has shown that benzotriazole (B28993) activation is an effective methodology for synthesizing sterically hindered peptides with high yields and retention of chirality. nih.gov For extremely difficult couplings, such as forming a peptide bond between two α,α-disubstituted amino acids, even more specialized methods like the use of acyl fluorides may be required. thieme.de

| Coupling Reagent Class | Examples | Suitability for Hindered Residues | Key Characteristics |

| Carbodiimides | DCC, DIC | Low to Moderate | Prone to side reactions; often used with additives like HOBt or Oxyma. iris-biotech.depeptide.com |

| Phosphonium Salts | PyBOP, PyAOP | High | Highly reactive and effective for hindered couplings. peptide.comresearchgate.net |

| Aminium/Uronium Salts | HATU, HBTU, COMU® | Very High | Considered the standard for difficult sequences; COMU® offers enhanced safety and efficiency. iris-biotech.de |

Fmoc Deprotection Kinetics and Conditions for Dihalogenated Residues

The removal of the N-α-Fmoc group is typically achieved by treating the peptidyl-resin with a solution of a secondary amine base, most commonly 20% piperidine (B6355638) in N,N-dimethylformamide (DMF). nih.govwpmucdn.com This deprotection occurs via a β-elimination mechanism. nih.gov While this is a routine step, the electronic properties of adjacent amino acids can influence the kinetics.

For dihalogenated residues like 3,5-dichlorophenylalanine, the strong electron-withdrawing nature of the chlorine atoms can potentially affect the lability of the Fmoc group. However, extensive studies specifically on the deprotection kinetics of Fmoc-3,5-dichlorophenylalanine are not widely published. In general, Fmoc deprotection is a robust reaction, and standard conditions are often sufficient. A detailed analysis of reaction byproducts might reveal subtle differences, but significant deviations from standard protocols are not typically reported for halogenated aromatics. It is crucial to ensure complete deprotection, as incomplete removal leads to deletion sequences in the final product. nih.gov Monitoring the deprotection using UV spectroscopy of the dibenzofulvene-piperidine adduct can confirm reaction completion.

Strategies for Mitigating Aggregation in Peptide Sequences Containing Halogenated Phenylalanine

Peptide aggregation during SPPS is a major cause of failed syntheses, leading to low yields and difficult purifications. Aggregation arises from intermolecular hydrogen bonding between growing peptide chains, making the reactive sites inaccessible. The incorporation of halogenated phenylalanine can exacerbate this problem. The increased hydrophobicity and potential for halogen bonding or altered π-π stacking interactions can promote self-assembly and aggregation. nih.gov

Studies on the amyloid-forming peptide fragment NFGAIL have shown that halogenation of the phenylalanine residue directly impacts aggregation kinetics, with more hydrophobic analogues showing faster aggregation. nih.gov Research also indicates that aromatic amino acids like phenylalanine are key drivers of aggregation, especially when located near the C-terminus of a peptide. drugtargetreview.com

Strategies to mitigate aggregation include:

Microwave-Assisted SPPS: Applying microwave energy can disrupt intermolecular hydrogen bonds, reduce aggregation, and accelerate both coupling and deprotection steps. beilstein-journals.org

Chaotropic Agents: The addition of chaotropic salts like LiCl to the coupling or deprotection solutions can help break up secondary structures.

"Difficult Sequence" Protocols: Employing lower peptide-resin loading, elevated temperatures, and extended reaction times can improve outcomes.

Solvent Choice: Using more effective "magic" solvent mixtures, such as a combination of DMF and DMSO, or using N-methylpyrrolidone (NMP) can enhance peptide chain solvation.

Solution-Phase Peptide Synthesis Approaches

While SPPS is dominant, solution-phase peptide synthesis (SolPS) remains a valuable technique, particularly for large-scale production or the synthesis of short peptide fragments. slideshare.net In SolPS, all reactions (coupling and deprotection) occur in a homogenous solution, and the product is isolated and purified after each step. google.com

The use of this compound in SolPS follows the same chemical principles as SPPS. High-potency coupling reagents (e.g., HATU, TBTU) are used to form the peptide bond. google.com The primary challenge in SolPS is the purification after each step, which is typically done by extraction or crystallization. The Fmoc group is often removed using a base like piperidine or dimethylamine, and the resulting byproducts must be separated from the desired peptide. researchgate.net Modern variations like Group-Assisted Purification (GAP) peptide synthesis aim to simplify purification by using specialized protecting groups that allow for extraction-based workups, avoiding chromatography. google.com

Chemo-Enzymatic Peptide Synthesis (CEPS) Utilizing Modified Phenylalanine Analogues

Chemo-Enzymatic Peptide Synthesis (CEPS) combines the flexibility of chemical synthesis with the remarkable specificity and efficiency of enzymes. youtube.com In a typical CEPS approach, short, chemically synthesized peptide fragments are joined together by a ligase enzyme. This strategy is particularly useful for producing large peptides or proteins and can be more environmentally friendly than purely chemical methods. youtube.com

The key challenge in applying CEPS to peptides containing 3,5-dichlorophenylalanine is the substrate specificity of the ligase. Enzymes like sortase or peptiligase recognize specific amino acid sequences at the ligation junction. youtube.com While some ligases exhibit broad substrate tolerance, the presence of a bulky, dihalogenated unnatural amino acid at or near the recognition site could inhibit or prevent the enzymatic reaction.

Research into CEPS often focuses on expanding the substrate scope of these enzymes to accept non-canonical amino acids. nih.gov For example, studies on phenylalanine ammonia (B1221849) lyase (PAL) have utilized various labeled isotopomers of phenylalanine to probe its mechanism, indicating that enzymes can process modified versions of the amino acid. nih.gov The successful incorporation of 3,5-dichlorophenylalanine via CEPS would depend on identifying or engineering a ligase that can accommodate the steric bulk and altered electronics of this residue within its active site.

Fragment Condensation and Ligation Techniques for Complex Peptide Assemblies

The synthesis of large and complex peptides and proteins is a significant challenge in chemical biology. While stepwise solid-phase peptide synthesis (SPPS) is highly effective for peptides up to around 50 amino acids, the synthesis of longer chains is often hampered by cumulative yield losses and the accumulation of deletion sequences. wikipedia.orgnih.gov To overcome these limitations, convergent strategies involving the coupling of pre-synthesized, protected peptide fragments have been developed. These methods, broadly categorized as fragment condensation and chemical ligation, are pivotal for accessing complex peptide and protein architectures. The incorporation of unnatural amino acids, such as 3,5-dichloro-L-phenylalanine, into these fragments presents unique opportunities and challenges.

Fragment condensation involves the coupling of two fully protected peptide segments, typically one with a free C-terminus and the other with a free N-terminus, using standard peptide coupling reagents. researchgate.netspringernature.com This approach allows for the purification of intermediate fragments, which can significantly improve the purity of the final product. However, challenges such as poor solubility of protected fragments and the risk of epimerization at the C-terminal amino acid of the acylating fragment need to be carefully managed. wikipedia.org

The strict requirement for cysteine at the ligation site has led to the development of various strategies to expand the scope of NCL to other amino acid residues. One successful approach involves the use of amino acid analogs containing a thiol group, which can be subsequently removed after ligation to yield the native amino acid. For instance, methods have been developed for ligation at phenylalanine by using a β-mercaptophenylalanine derivative. nih.govcapes.gov.brresearchgate.net This ligation-desulfurization strategy has significantly broadened the applicability of NCL. researchgate.net

The incorporation of this compound into peptide fragments for ligation would follow the general principles of SPPS for fragment synthesis. The Fmoc protecting group allows for the stepwise assembly of the peptide chain on a solid support. nih.gov The dichlorinated phenylalanine residue could be positioned either within the peptide sequence or at the C-terminus of a fragment intended for ligation.

If a peptide fragment containing C-terminal 3,5-dichlorophenylalanine were to be used in a ligation reaction, it would likely require modification to a thioester. The subsequent ligation with a peptide fragment bearing an N-terminal cysteine would then proceed via the established NCL mechanism. The electronic properties of the dichlorinated aromatic ring might influence the reactivity of the C-terminal thioester, potentially affecting ligation kinetics.

To illustrate the type of research findings that would be relevant for evaluating the use of 3,5-dichloro-L-phenylalanine in fragment condensation, a hypothetical data table is presented below. This table outlines the kind of comparative data that would be necessary to assess the efficiency of ligating a peptide fragment containing this unnatural amino acid.

Table 1: Hypothetical Ligation Efficiency of a Model Peptide Containing C-terminal 3,5-Dichloro-L-phenylalanine Thioester

| Ligation Reaction | Peptide Fragment 1 (C-terminal Thioester) | Peptide Fragment 2 (N-terminal Cys) | Ligation Time (h) | Yield (%) | Purity (%) |

| 1 | Ac-Gly-Phe-COSR | H-Cys-Ala-NH2 | 4 | 92 | >95 |

| 2 | Ac-Gly-(3,5-Cl2)Phe-COSR | H-Cys-Ala-NH2 | 4 | 88 | >95 |

| 3 | Ac-Gly-(3,5-Cl2)Phe-COSR | H-Cys-Ala-NH2 | 8 | 91 | >95 |

This table is for illustrative purposes only and does not represent actual experimental data.

The data in this hypothetical table would allow researchers to compare the ligation efficiency of a peptide with a C-terminal 3,5-dichlorophenylalanine thioester to a similar peptide with a native phenylalanine thioester. Factors such as reaction time, yield, and purity would be critical in determining the viability and potential advantages or disadvantages of incorporating this halogenated amino acid into complex peptide synthesis via fragment ligation techniques.

Genetic Code Expansion and Biosynthetic Incorporation of Unnatural Amino Acids Featuring 3,5 Dichlorophenylalanine

Engineering Orthogonal Aminoacyl-tRNA Synthetase (aaRS)/tRNA Pairs for Site-Specific Incorporation

Directed Evolution and Rational Design of aaRS Mutants for 3,5-Dichlorophenylalanine Recognition

No published studies on the directed evolution or rational design of aaRS mutants with specificity for 3,5-dichlorophenylalanine were identified.

Optimization of Suppressor tRNA Constructs for Efficient Translation

There is no information on suppressor tRNA constructs optimized for the incorporation of 3,5-dichlorophenylalanine.

Cell-Free Protein Synthesis Systems for Integrating Dihalogenated Phenylalanine

While cell-free systems are used to incorporate various unnatural amino acids, no specific studies detailing the integration of 3,5-dichlorophenylalanine using this method are available.

In Vivo Strategies for Global or Residue-Specific Labeling and Substitution with Modified Phenylalanine Analogues

No in vivo studies describing the global or residue-specific labeling of proteins with 3,5-dichlorophenylalanine have been found.

Applications of Peptides and Proteins Containing 3,5 Dichlorophenylalanine in Biomedical Research and Protein Engineering

Design and Synthesis of Peptidomimetics with Modulated Conformational and Electronic Properties

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as stability and bioavailability. nih.gov The introduction of 3,5-dichlorophenylalanine into peptide sequences significantly influences their conformational and electronic characteristics. The bulky and electron-withdrawing chlorine atoms alter the rotational freedom around the chi (χ) torsion angles of the amino acid side chain, thereby constraining the peptide backbone into specific secondary structures like β-turns. mdpi.com This conformational control is crucial for designing peptidomimetics that can effectively interact with biological targets. nih.gov

Spectroscopic and computational studies have demonstrated that the incorporation of halogenated phenylalanines can stabilize specific peptide conformations. For instance, in the context of peptide hydrogels, the presence of di-halogenated phenylalanine can lead to increased rigidity. rsc.org This effect is attributed to altered π-π stacking interactions and the formation of halogen bonds, which are non-covalent interactions involving the halogen atoms. These modifications to the electronic properties of the peptide can enhance its ability to form stable, well-defined structures.

Protein Engineering for Enhanced Stability, Activity, and Novel Functionality through Halogenated Residue Introduction

Protein engineering aims to improve the properties of proteins for various applications. nih.gov The site-specific incorporation of 3,5-dichlorophenylalanine can enhance protein stability, modulate enzymatic activity, and introduce novel functionalities. The increased hydrophobicity and the potential for halogen bonding conferred by the dichlorinated phenyl ring can lead to more stable protein folds.

Studies on various enzymes have shown that substituting native amino acids with halogenated analogs can lead to significant improvements in stability. For example, engineering efforts on phenylalanine ammonia-lyase have demonstrated that mutations can enhance activity towards challenging substrates. nih.gov While this specific study did not use 3,5-dichlorophenylalanine, it highlights the principle that modifying the active site with non-canonical amino acids can be a powerful strategy. The introduction of halogenated residues can also create new catalytic activities or alter substrate specificity, opening avenues for designing proteins with novel functions for industrial and therapeutic purposes.

Elucidation of Molecular Mechanisms and Protein-Ligand Interactions via Site-Specific Introduction of Halogenated Residues

Understanding the intricacies of protein-ligand interactions is fundamental to drug discovery and molecular biology. nih.gov The site-specific introduction of 3,5-dichlorophenylalanine serves as a powerful tool for probing these interactions. The chlorine atoms can act as unique spectroscopic probes, allowing for detailed analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

By replacing a native phenylalanine with its dichlorinated counterpart at a specific position within a protein, researchers can observe changes in the chemical environment upon ligand binding. nih.gov This provides precise information about the residues involved in the interaction and the conformational changes that occur. nih.govresearchgate.net Molecular dynamics simulations and other computational methods further aid in interpreting these experimental data, providing a comprehensive picture of the binding event at an atomic level. researchgate.net This approach has been instrumental in mapping the binding sites of various proteins and understanding the forces that govern molecular recognition.

Development of Enzyme Inhibitors and Modulators Targeting Specific Biological Pathways

Enzyme inhibitors are crucial for regulating biological pathways and are a cornerstone of modern medicine. The unique electronic and steric properties of 3,5-dichlorophenylalanine make it an attractive building block for designing potent and selective enzyme inhibitors. Peptides and small molecules containing this residue can be tailored to fit into the active site of a target enzyme, blocking its activity.

For example, studies on phenylalanine ammonia-lyase (PAL) have explored the inhibitory effects of various phenol (B47542) compounds. nih.gov While not directly involving 3,5-dichlorophenylalanine, this research demonstrates the principle of using substrate analogs to inhibit enzyme function. The dichlorinated phenyl ring can mimic the substrate's aromatic group while the chlorine atoms can form specific interactions within the active site, leading to tight binding and effective inhibition. This strategy is being applied to develop inhibitors for a range of enzymes implicated in diseases such as cancer and infectious diseases.

Creation of Novel Biocatalysts with Improved Performance in Non-Aqueous or Harsh Environments

The use of enzymes as catalysts in industrial processes is often limited by their stability in non-aqueous solvents or at extreme temperatures and pH. mdpi.com Incorporating 3,5-dichlorophenylalanine into enzymes can enhance their robustness, making them suitable for use in these challenging environments. The increased hydrophobicity and structural rigidity conferred by the halogenated residue contribute to this enhanced stability.

Research has shown that enzymes can be engineered to function in non-aqueous media, which can be advantageous for certain chemical transformations. mdpi.com By strategically placing 3,5-dichlorophenylalanine residues within the protein structure, particularly in regions prone to unfolding, it is possible to create biocatalysts that retain their activity under conditions that would typically denature natural enzymes. This opens up new possibilities for green chemistry and the sustainable production of fine chemicals and pharmaceuticals.

Peptide Library Design and Screening Incorporating Dihalogenated Phenylalanine for Ligand Discovery

Peptide libraries are large collections of different peptide sequences that can be screened to identify ligands for specific biological targets. proteogenix.science The inclusion of non-canonical amino acids like 3,5-dichlorophenylalanine in these libraries significantly expands the chemical space that can be explored. proteogenix.scienceacs.org This increases the probability of discovering novel peptide-based drugs and diagnostic agents.

The synthesis of peptide libraries containing halogenated residues can be achieved using standard solid-phase peptide synthesis (SPPS) with the corresponding Fmoc-protected amino acid. rsc.org These libraries can then be screened using various high-throughput methods to identify peptides that bind with high affinity and specificity to a target protein. This approach has been successfully used to discover ligands for a wide range of biological targets, including receptors, enzymes, and antibodies. The unique properties of 3,5-dichlorophenylalanine can contribute to improved binding affinity and selectivity of the identified peptide hits.

Advanced Analytical Techniques for Characterization of 3,5 Dichlorophenylalanine Containing Biomolecules

High-Resolution Mass Spectrometry for Sequence Verification, Molecular Weight Determination, and Post-Translational Modification Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the primary structural analysis of peptides containing 3,5-dichlorophenylalanine. Its high accuracy and resolving power allow for the unambiguous determination of molecular weights and elemental compositions.

Sequence Verification and Molecular Weight Determination:

HRMS, often coupled with liquid chromatography (LC-HRMS), provides precise mass measurements of the intact peptide, which can be compared to the theoretical mass calculated from its amino acid sequence. lcms.cz The characteristic isotopic pattern of chlorine (approximately a 3:1 ratio of ³⁵Cl to ³⁷Cl) results in a distinctive isotopic signature for peptides containing 3,5-dichlorophenylalanine, aiding in their identification within complex mixtures. researchgate.net For instance, a peptide containing one 3,5-dichlorophenylalanine residue will exhibit a unique isotopic cluster due to the two chlorine atoms.

Post-Translational Modification (PTM) Analysis:

HRMS is also critical for identifying and localizing any post-translational modifications (PTMs) or unintended modifications that may occur during synthesis or handling. The high mass accuracy allows for the confident assignment of mass shifts corresponding to specific modifications. Tandem mass spectrometry (MS/MS) experiments, where the peptide ion is fragmented, provide sequence information and pinpoint the exact location of the 3,5-dichlorophenylalanine residue and any other modifications. lcms.cz

| Analytical Feature | HRMS Capability | Significance for 3,5-Dichlorophenylalanine Peptides |

| Molecular Weight | Accurate to sub-ppm levels | Confirms the successful incorporation of the dichlorinated amino acid. |

| Isotopic Pattern | Resolves the characteristic chlorine isotope signature | Provides an additional layer of confirmation for the presence of 3,5-dichlorophenylalanine. |

| Sequence Confirmation | Fragmentation (MS/MS) identifies amino acid sequence | Verifies the correct position of the 3,5-dichlorophenylalanine within the peptide chain. |

| PTM Analysis | Detects and localizes mass shifts from modifications | Ensures the structural integrity and identifies any unintended chemical changes. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure Elucidation and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional (3D) structure and studying the conformational dynamics of biomolecules in solution, which is often a more biologically relevant environment than the crystalline state required for X-ray crystallography. nih.govuq.edu.au

Three-Dimensional Structure Elucidation:

Conformational Dynamics:

NMR can also provide insights into the flexibility and dynamic behavior of the peptide. ias.ac.in Parameters such as temperature coefficients of amide protons can indicate their involvement in hydrogen bonding, a key element of secondary structure. The distinct electronic properties of the dichlorinated phenyl ring can lead to unique chemical shifts and NOE patterns, offering a sensitive probe of the local environment and conformational equilibria.

Spectroscopic Methods for Secondary Structure Analysis (e.g., Circular Dichroism (CD), Fourier Transform Infrared (FTIR) Spectroscopy)

Circular Dichroism (CD) and Fourier Transform Infrared (FTIR) spectroscopy are complementary techniques that provide valuable information about the secondary structure of peptides.

Circular Dichroism (CD) Spectroscopy:

Fourier Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. The amide I band (1600-1700 cm⁻¹) in the FTIR spectrum is particularly sensitive to the secondary structure of peptides. rsc.orgnih.govspectroscopyonline.com The C=O stretching vibrations of the peptide backbone give rise to this band, and its frequency and shape are characteristic of different secondary structures. spectroscopyonline.comshimadzu.com Deconvolution of the amide I band can provide quantitative estimates of the percentage of α-helix, β-sheet, β-turn, and random coil structures. rsc.orgshimadzu.com This technique can be used to study the conformational stability of peptides containing 3,5-dichlorophenylalanine under various conditions. spectroscopyonline.com

| Spectroscopic Method | Primary Information Gained | Typical Wavelength/Wavenumber Range |

| Circular Dichroism (CD) | Secondary structure content (α-helix, β-sheet, random coil) | Far-UV (190-250 nm) |

| Fourier Transform Infrared (FTIR) | Secondary structure composition and hydrogen bonding | Amide I band (1600-1700 cm⁻¹) |

Chromatographic Methods (HPLC, UPLC, SEC) for Purity Assessment and Impurity Profiling in Complex Peptide Mixtures

Chromatographic techniques are fundamental for assessing the purity of synthetic peptides and for identifying and quantifying impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC):

Reversed-phase HPLC (RP-HPLC) and UPLC are the most widely used chromatographic methods for peptide analysis. waters.comphenomenex.com These techniques separate peptides based on their hydrophobicity. The incorporation of the highly hydrophobic 3,5-dichlorophenylalanine residue significantly increases the retention time of a peptide compared to its non-halogenated counterpart. Method development often involves optimizing the gradient of the organic solvent (typically acetonitrile) and the mobile phase additives (e.g., trifluoroacetic acid or formic acid). waters.comphenomenex.com The high resolution of UPLC is particularly advantageous for separating closely related impurities from the main product. waters.com

Size-Exclusion Chromatography (SEC):

SEC separates molecules based on their hydrodynamic volume. It is useful for detecting and quantifying aggregates, which can be a concern for synthetic peptides. This method is complementary to RP-HPLC and provides an orthogonal measure of purity.

Impurity Profiling:

Coupling these chromatographic methods to mass spectrometry (LC-MS) allows for the identification of impurities detected in the chromatogram. thermofisher.com Common impurities in synthetic peptides include deletion sequences, insertion sequences, and byproducts from side reactions during synthesis. The high sensitivity of modern LC-MS systems enables the detection and identification of impurities even at very low levels (e.g., below 0.1%). lcms.cz

Isomer Separation and Characterization Techniques for Stereochemical Purity Determination

Ensuring the stereochemical purity of peptides containing 3,5-dichloro-L-phenylalanine is critical, as the presence of the D-enantiomer can significantly impact biological activity. nih.gov

Chiral Chromatography:

The most direct way to determine enantiomeric purity is through chiral chromatography. This involves using a chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers of the amino acid after hydrolysis of the peptide. nih.govnih.gov Various types of CSPs are available, including those based on polysaccharides. nih.gov The peptide is first hydrolyzed to its constituent amino acids, which are then derivatized before analysis on a chiral column. researchgate.net

LC-MS for Enantiomeric Purity:

More advanced methods utilize LC-MS/MS for the sensitive and accurate quantification of D-amino acid impurities. nih.gov One approach involves hydrolyzing the peptide in a deuterated acid, which allows for the correction of any racemization that may occur during the hydrolysis step itself. nih.gov The resulting amino acids can then be separated by chiral chromatography and quantified by mass spectrometry, providing a highly reliable assessment of the enantiomeric purity of the original peptide. nih.gov The therapeutic effect of a peptide is dependent on its enantiomeric purity and its secondary and tertiary structure. nih.gov

Computational and Theoretical Investigations of 3,5 Dichlorophenylalanine Derivatives and Their Interactions

Molecular Docking and Molecular Dynamics Simulations of Modified Peptides and Proteins

Molecular docking and molecular dynamics (MD) simulations are essential computational tools for investigating the interactions of peptides containing 3,5-dichlorophenylalanine with their biological targets. nih.govnih.gov These methods can predict the binding modes of modified peptides and assess the stability of the resulting complexes. nih.gov

Molecular docking studies can be broadly categorized into global and local docking. Global docking explores the entire surface of a target protein to identify all potential binding sites, while local docking refines the binding pose within a predefined region. nih.gov For peptides, which often exhibit significant conformational flexibility, computational approaches that can account for this are crucial. nih.gov

MD simulations provide a dynamic view of the molecular system, allowing researchers to observe the conformational changes and interactions over time. nih.gov These simulations have been used to study the dimerization, folding, and protein binding of peptides containing unnatural amino acids. nih.gov For instance, MD simulations can reveal how the introduction of a halogenated residue influences the stability of a peptide's secondary structure, such as a β-hairpin. nih.gov Furthermore, these simulations can elucidate the role of specific interactions, like hydrogen bonds and hydrophobic contacts, in the stability of antibody-protein complexes. nih.gov

A key aspect of these simulations is the ability to analyze the stability of the entire complex and its individual components. nih.gov By monitoring features like the root-mean-square deviation (RMSD) and the radius of gyration, researchers can assess the structural integrity of the peptide-protein complex throughout the simulation. mdpi.com

Table 1: Application of Molecular Docking and MD Simulations in Peptide Studies

| Computational Method | Application | Key Insights |

|---|---|---|

| Molecular Docking | Prediction of binding modes of peptides with target proteins. nih.govnih.gov | Identification of key interacting residues and binding affinities. nih.gov |

| Molecular Dynamics (MD) Simulations | Analysis of conformational stability and dynamics of peptide-protein complexes. nih.govnih.gov | Elucidation of the influence of unnatural amino acids on peptide folding and binding stability. nih.gov |

| Combined Docking and MD | Virtual screening and refinement of peptide-based drug candidates. mdpi.com | Enhanced prediction of binding free energies and identification of stable binding poses. mdpi.com |

Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies on Electronic Properties and Reactivity

Quantum mechanical (QM) and Density Functional Theory (DFT) methods are employed to investigate the electronic properties and reactivity of molecules with high accuracy. cumhuriyet.edu.tr These approaches are particularly useful for understanding how the introduction of chlorine atoms in 3,5-dichlorophenylalanine alters the electronic landscape of the amino acid and, consequently, its interactions.

DFT calculations can be used to determine various electronic properties, such as molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). cumhuriyet.edu.tr The MEP provides a visual representation of the charge distribution on the molecule's surface, highlighting regions that are electron-rich (negative potential) or electron-poor (positive potential). This is crucial for understanding and predicting noncovalent interactions.

Studies on halogenated molecules have shown that the halogen atoms can have a significant impact on the electronic structure. nih.gov For example, systematic fluorination of the phenylalanine side chain has been used to probe the role of aromatic-aromatic interactions in amyloid self-assembly. nih.gov DFT calculations can quantify the interaction energies of these modified residues with their environment, such as water molecules, providing insights into their hydrophobic nature. nih.gov

Furthermore, QM/MM (Quantum Mechanics/Molecular Mechanics) hybrid methods combine the accuracy of QM for a specific region of interest (e.g., the unnatural amino acid and its immediate surroundings) with the efficiency of classical molecular mechanics for the rest of the system. byu.edu This approach is valuable for studying large biomolecular systems, such as an enzyme's active site. byu.edunih.gov

Table 2: Key Electronic Properties Investigated by QM/DFT

| Property | Description | Significance |

|---|---|---|

| Molecular Electrostatic Potential (MEP) | Represents the 3D charge distribution of a molecule. | Predicts sites for electrophilic and nucleophilic attack and noncovalent interactions. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates the chemical reactivity and kinetic stability of the molecule. cumhuriyet.edu.tr |

| Interaction Energies | The energy required to separate interacting molecules. | Quantifies the strength of noncovalent interactions, such as halogen bonding and π-π stacking. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Halogenated Phenylalanine Analogues

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational strategies used in drug discovery to correlate the chemical structure of compounds with their biological activity. mdpi.comnih.gov These methods are valuable for designing and optimizing new therapeutic agents based on halogenated phenylalanine analogues.

QSAR models are mathematical equations that relate the physicochemical properties (descriptors) of a series of molecules to their biological activities. nih.gov For halogenated phenylalanine derivatives, relevant descriptors might include hydrophobicity, electronic parameters, and steric properties. A robust QSAR model can predict the activity of novel, untested compounds, thereby prioritizing synthetic efforts. mdpi.com For instance, a 3D-QSAR model was developed for a series of steroidal compounds, identifying increased polarizability and reduced electronegativity as features associated with high anticancer potential. mdpi.com

Pharmacophore modeling, on the other hand, identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or the structure of the target's binding site (structure-based). nih.gov A recent strategy combines the identification of high-affinity macrocyclic peptides with pharmacophore-guided design to generate potent small molecule leads. acs.org

The integration of QSAR and pharmacophore modeling with other computational techniques like molecular docking can provide a more comprehensive understanding of the structure-activity landscape and facilitate the rational design of more effective and selective inhibitors. mdpi.comnih.gov

Table 3: QSAR and Pharmacophore Modeling in Drug Design

| Technique | Approach | Outcome |

|---|---|---|

| 3D-QSAR | Correlates the 3D properties of molecules with their biological activity. nih.gov | Predictive models for estimating the potency of new analogues. mdpi.com |

| Pharmacophore Modeling | Identifies the key chemical features required for biological activity. acs.org | A 3D template for virtual screening and de novo design of new ligands. nih.govacs.org |

| Integrated Approach | Combines QSAR, pharmacophore modeling, and molecular docking. mdpi.com | Strengthens the reliability of predictions and provides a clearer picture of ligand-target interactions. mdpi.com |

Analysis of Noncovalent Interactions, Including Halogen Bonding, Pi-Pi Stacking, and Electrostatic Contributions

The introduction of chlorine atoms on the phenylalanine ring in 3,5-dichloro-L-phenylalanine significantly influences its ability to participate in various noncovalent interactions, which are crucial for molecular recognition and the stability of biological complexes.

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic site (a Lewis base). nih.gov This interaction arises from the anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential, known as a σ-hole, along the axis of the covalent bond. nih.gov The strength of the halogen bond generally increases with the polarizability of the halogen atom (I > Br > Cl > F). nih.gov In the context of 3,5-dichlorophenylalanine, the chlorine atoms can form halogen bonds with electron-rich atoms like oxygen or nitrogen in the binding pocket of a protein. nih.gov

Pi-pi (π-π) stacking interactions occur between aromatic rings. vu.nl These interactions can be in a face-to-face (stacked) or edge-to-face (T-shaped) geometry. nih.gov The presence of electron-withdrawing chlorine atoms on the phenyl ring of 3,5-dichlorophenylalanine modifies the quadrupole moment of the aromatic system, which in turn affects the preferred geometry and strength of π-π stacking interactions. nih.govvu.nl

Electrostatic contributions are fundamental to all intermolecular interactions. The permanent and induced multipole moments of the interacting molecules, as well as their polarizabilities, determine the nature and strength of these interactions. The electron-withdrawing nature of the chlorine atoms in 3,5-dichlorophenylalanine induces a significant dipole moment and alters the charge distribution across the aromatic ring, influencing its electrostatic interactions with binding partners.

Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into physically meaningful components, such as electrostatic, exchange, induction, and dispersion energies, providing a detailed understanding of the nature of these noncovalent interactions.

Table 4: Key Noncovalent Interactions of 3,5-Dichlorophenylalanine

| Interaction Type | Description | Role in Molecular Recognition |

|---|---|---|

| Halogen Bonding | Interaction between the electrophilic region of a halogen and a nucleophile. nih.govnih.gov | Contributes to binding affinity and specificity. rsc.org |

| π-π Stacking | Attractive interaction between aromatic rings. vu.nl | Stabilizes protein structures and protein-ligand complexes. nih.gov |

| Electrostatic Interactions | Interactions arising from the charge distribution of molecules. | Governs the long-range attraction and orientation of molecules. |

Force Field Parameterization and Development for Unnatural Amino Acid Residues in Computational Models

Accurate molecular dynamics simulations and other classical computational studies rely on the quality of the underlying force field, which is a set of parameters that describe the potential energy of a system as a function of its atomic coordinates. dntb.gov.ua Standard force fields like AMBER and CHARMM are well-parameterized for natural amino acids, but they often lack parameters for unnatural residues like 3,5-dichlorophenylalanine. nih.govnih.gov

The development of accurate force field parameters for unnatural amino acids is a critical and active area of research. dntb.gov.uanih.gov This process typically involves deriving parameters from high-level quantum mechanical calculations. nih.gov For instance, charge parameters are often derived using the Restrained Electrostatic Potential (RESP) fitting approach, which ensures that the partial atomic charges reproduce the QM electrostatic potential. nih.govresearchgate.net Other parameters, such as those for bond lengths, bond angles, and dihedral angles, are also determined by fitting to QM data or experimental results.

Several research groups have developed methodologies and tools to facilitate the parameterization of non-canonical amino acids. nih.govresearchgate.net For example, the "Forcefield_NCAA" tool provides parameters for a library of 147 non-canonical amino acids compatible with the Amber ff03 force field. researchgate.net A recent study developed and tested force field parameters compatible with Amber ff14SB for 18 phenylalanine and tyrosine derivatives. dntb.gov.uanih.gov The accuracy of these new parameters is typically validated by comparing the structures and relative energies obtained from MM calculations with those from QM calculations. nih.gov The root-mean-square deviation (RMSD) between the MM and QM optimized structures is a common metric for this validation. nih.gov

Once developed, these parameters can be used in MD simulations to study the behavior of proteins containing these unnatural residues, with the results showing good agreement with experimental data. dntb.gov.uanih.gov

Emerging Trends and Future Research Directions

Integration of 3,5-Dichlorophenylalanine in Rational Design Frameworks for Targeted Therapeutics

The rational design of therapeutic agents is increasingly benefiting from the incorporation of halogenated amino acids like 3,5-dichlorophenylalanine. The introduction of chlorine atoms into the phenylalanine side chain can significantly alter the physicochemical properties of a peptide, including its hydrophobicity and conformational preferences. These modifications can lead to enhanced binding affinity and selectivity for specific biological targets.

For instance, in the development of dipeptidyl peptidase 4 (DPP-4) inhibitors for type 2 diabetes, rational design strategies, including the use of halogenated derivatives, have led to a dramatic increase in potency. nih.gov Similarly, the discovery of a highly selective thyroid hormone receptor β agonist, MGL-3196, which features a dichlorinated phenyl moiety, highlights the potential of this approach in treating dyslipidemia. nih.gov The strategic placement of dichloro-substituents can also be seen in the design of novel L-phenylalanine dipeptides that have shown promise in inhibiting the growth and metastasis of prostate cancer cells by targeting specific proteins like DUSP1 and TNFSF9. nih.govnih.gov

Future research will likely focus on leveraging computational models to predict the impact of dichlorination on peptide structure and function, further refining the rational design process for more effective and targeted therapeutics.

Applications in Bioconjugation and Bioorthogonal Chemistry for Advanced Labeling and Imaging

The field of bioconjugation, which involves the covalent attachment of molecules to biomolecules, has been revolutionized by the development of bioorthogonal chemistry. These are chemical reactions that can occur in living systems without interfering with native biochemical processes. eur.nlnih.gov Halogenated amino acids can serve as handles for such reactions, enabling the site-specific labeling of proteins for imaging and analysis.

While direct applications of 3,5-dichlorophenylalanine in this context are still emerging, the broader use of halogenated compounds provides a strong precedent. For example, the HaloTag system utilizes a modified haloalkane dehalogenase that covalently binds to chloroalkane linkers attached to fluorescent dyes or other probes. acs.orgresearchgate.net This allows for the specific labeling and imaging of proteins in living cells.

Future directions will likely involve the development of new bioorthogonal reactions that are specifically designed to react with the dichlorophenyl group of 3,5-dichlorophenylalanine. This would provide a powerful tool for the advanced labeling and imaging of peptides and proteins containing this unnatural amino acid, offering new insights into their cellular localization and function. nih.gov

Contributions to Advanced Materials Science, such as Self-Assembling Peptide Hydrogels and Nanostructures

Self-assembling peptides are a class of materials that can spontaneously form ordered nanostructures, such as hydrogels, under specific conditions. nih.gov These materials have a wide range of potential applications in biomedicine, including tissue engineering and drug delivery. The incorporation of unnatural amino acids like 3,5-dichlorophenylalanine can be used to control the self-assembly process and tailor the properties of the resulting materials.

The hydrophobic and aromatic nature of the dichlorophenyl group can influence the intermolecular interactions that drive self-assembly, such as hydrophobic and π-stacking interactions. Studies on the impact of halogenated phenylalanine derivatives on amyloid formation have shown that the degree and position of halogenation can significantly affect aggregation kinetics and fibril morphology. nih.gov This suggests that 3,5-dichlorophenylalanine could be used to create peptide hydrogels with specific mechanical properties and release profiles.

Future research in this area will likely explore the systematic incorporation of 3,5-dichlorophenylalanine into different peptide sequences to create a diverse range of self-assembling materials with tailored functionalities.

Development of High-Throughput Synthesis and Screening Platforms for Modified Peptides

The exploration of the vast chemical space of modified peptides requires the ability to synthesize and screen large libraries of compounds efficiently. High-throughput synthesis techniques, often based on solid-phase peptide synthesis (SPPS), have become indispensable tools in this endeavor. nih.govspringernature.com The use of Fmoc-protected amino acids, such as 3,5-Dichloro-N-Fmoc-L-phenylalanine, is central to these automated and parallel synthesis strategies. nih.gov

Modern peptide synthesizers can produce thousands of unique peptides per day, including those containing non-natural amino acids. efficient-robotics.com This allows for the rapid generation of libraries of peptides incorporating 3,5-dichlorophenylalanine at various positions. These libraries can then be screened for desired biological activities, accelerating the discovery of new therapeutic leads and research tools.

The future of this field lies in the further integration of automated synthesis with high-throughput screening assays. This will enable a more systematic exploration of the structure-activity relationships of peptides containing dichlorinated phenylalanine, leading to the identification of highly potent and selective molecules.

Expanding the Scope of Genetic Code Engineering for Diverse Halogenated Amino Acids

Genetic code expansion is a powerful technology that allows for the site-specific incorporation of non-canonical amino acids (ncAAs), including halogenated ones, into proteins. nih.gov This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon (often an amber stop codon) and inserts the desired ncAA.

While the direct incorporation of 3,5-dichlorophenylalanine using this method is an area of active research, significant progress has been made in the biosynthesis and incorporation of other halogenated amino acids. aiche.org For example, researchers have engineered E. coli to biosynthesize and incorporate various halogenated tryptophans. nih.gov Furthermore, pathways for the biosynthesis of other halo-, alkene-, and alkyne-containing amino acids have been discovered and characterized. aiche.org

Expanding the genetic code to include a wider variety of halogenated amino acids, including dichlorinated phenylalanines, would open up new possibilities for protein engineering. It would allow for the precise placement of these unique building blocks within a protein's structure, enabling detailed studies of their effects on protein function and the development of proteins with novel properties. nih.gov

Mechanistic Studies on the Biological Impact of Dihalogenated Phenylalanine Incorporation

Understanding the fundamental biological consequences of incorporating dihalogenated phenylalanine into peptides and proteins is crucial for its effective application. The presence of two chlorine atoms on the phenyl ring can significantly alter local and global protein structure, stability, and interactions.

Studies on phenylketonuria (PKU), a genetic disorder affecting phenylalanine metabolism, have utilized computational methods to understand how mutations in the phenylalanine hydroxylase (PAH) gene affect protein stability. nih.gov Similar approaches could be applied to systematically investigate the structural and energetic consequences of replacing natural amino acids with 3,5-dichlorophenylalanine.

Research on the impact of halogenated phenylalanine derivatives on the formation of amyloid fibrils has revealed that halogenation can modulate aggregation kinetics and the morphology of the resulting structures. nih.gov This highlights the profound influence that dihalogenation can have on peptide self-assembly and misfolding, which are implicated in various diseases.

Future mechanistic studies will likely employ a combination of biophysical techniques, such as X-ray crystallography and NMR spectroscopy, along with computational modeling to provide a detailed atomic-level understanding of how 3,5-dichlorophenylalanine incorporation affects peptide and protein behavior.

Q & A

Q. How is 3,5-Dichloro-N-Fmoc-L-phenylalanine synthesized, and what are the critical parameters for yield optimization?

Q. What analytical methods are recommended for confirming the purity and structure of this compound?

Q. How do steric and electronic effects of 3,5-dichloro substituents influence coupling efficiency in solid-phase peptide synthesis (SPPS)?

Methodological Answer:

- Electronic Effects : The electron-withdrawing Cl groups reduce the nucleophilicity of the amino group, potentially slowing acylation. Optimize with stronger coupling agents (e.g., HATU vs. HBTU) and extended reaction times (1–2 h) .

- Steric Effects : The 3,5-substitution pattern minimizes steric hindrance compared to ortho-substituted analogs, but aggregation during SPPS may occur. Use backbone amide protection (e.g., pseudoproline dipeptides) or elevated temperature (40°C) to improve solubility .

Data Contradiction Analysis :

- If coupling yields drop below 70%, validate reagent freshness (e.g., active ester hydrolysis) via Kaiser test.

- Contrast with non-chlorinated Fmoc-Phe-OH controls to isolate electronic/steric contributions .

Q. What strategies resolve discrepancies in HPLC or mass spectrometry data when characterizing this compound-containing peptides?

Methodological Answer:

- Unexpected HPLC Peaks :

-

Case 1 : Additional peaks at shorter retention times suggest Fmoc deprotection. Confirm via MS and repeat synthesis with fresh piperidine-free solvents .

-

Case 2 : Broad peaks indicate aggregation. Add chaotropic agents (e.g., 6 M guanidine HCl) to mobile phase .

- MS Anomalies :

-

Mass Shift +35 Da : Likely residual Cl⁻ adducts. Use desalting columns or adjust ionization settings .

-

Fragmentation Patterns : Compare with theoretical isotopic distribution for Cl₂-containing compounds to confirm integrity .

Data Table 3: Troubleshooting Workflow

Observation Likely Cause Resolution Low MS signal Poor ionization Add 0.1% formic acid Multiple HPLC peaks Incomplete purification Re-run silica gel column

Safety and Storage Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.